

Ustusol C physical and chemical properties

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Compound of Interest		
Compound Name:	Ustusol C	
Cat. No.:	B593548	Get Quote

Ustusol C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ustusol C is a secondary metabolite produced by the fungus Aspergillus ustus.[1] As a member of the diverse family of fungal natural products, **Ustusol C** holds potential for further investigation into its biological activities. This technical guide provides a summary of its known physical and chemical properties, alongside detailed experimental protocols for its characterization.

Physical and Chemical Properties

Quantitative experimental data for many of the physical and chemical properties of **Ustusol C** are not extensively reported in publicly available literature. However, some fundamental properties have been identified.

Table 1: Physical and Chemical Properties of **Ustusol C**



Property	Value	Source
CAS Number	1188398-13-1	[1]
Molecular Formula	C16H28O4	[1]
Molecular Weight	284.39 g/mol	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	Vendor Information
Melting Point	Not reported	
Boiling Point	Not reported	
Density	Not reported	
Optical Rotation	Not reported	_
UV Absorption Maxima	Not reported	_

Experimental Protocols

The following sections detail standard experimental methodologies for the determination of key physical, chemical, and biological properties of natural products like **Ustusol C**.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity.

Protocol:

- Sample Preparation: A small, finely powdered sample of dry Ustusol C is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
- Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the
 expected melting point.



- Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting point range.
- Replicates: The determination is repeated at least two more times, and the average value is reported.

Caption: Workflow for Melting Point Determination.

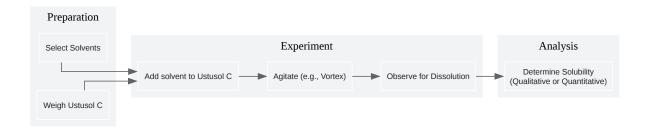
Determination of Solubility

Understanding the solubility of **Ustusol C** is crucial for its handling, formulation, and biological testing.

Protocol:

- Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, methanol, DMSO, ethyl acetate, chloroform) are selected.
- Sample Preparation: A known mass of Ustusol C (e.g., 1 mg) is placed into a series of small vials.
- Solvent Addition: A known volume of each solvent (e.g., 100 μL) is added to a separate vial.
- Observation: The vials are agitated (e.g., vortexed) and visually inspected for dissolution at a specific temperature (e.g., room temperature).
- Quantification (Optional): For quantitative solubility, increasing amounts of **Ustusol C** are added to a fixed volume of solvent until saturation is reached (i.e., solid material remains undissolved after prolonged agitation). The concentration at saturation is then determined.





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Caption: Experimental Workflow for Solubility Determination.

Structural Elucidation

The precise chemical structure of **Ustusol C** would be confirmed using a combination of spectroscopic techniques.

Protocols:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: A few milligrams of **Ustusol C** are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
 - Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer.
 - Data Analysis: The chemical shifts, coupling constants, and correlations are analyzed to determine the connectivity of atoms and the stereochemistry of the molecule.
- Mass Spectrometry (MS):
 - Sample Introduction: A dilute solution of **Ustusol C** is introduced into the mass spectrometer (e.g., via direct infusion or coupled with liquid chromatography).



- Ionization: A soft ionization technique such as Electrospray Ionization (ESI) is used to generate molecular ions with minimal fragmentation.
- Mass Analysis: High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecular ion, which allows for the calculation of the elemental composition.
- Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be performed to induce fragmentation of the molecular ion, providing information about the substructures of the molecule.

Caption: Workflow for Structural Elucidation of **Ustusol C**.

Biological Activity Assessment

While specific biological activities of **Ustusol C** are not well-documented, metabolites from Aspergillus species are known to possess a range of biological effects. A primary step in characterizing a novel natural product is to assess its cytotoxicity against various cell lines.

In Vitro Cytotoxicity Assay

Protocol (MTT Assay):

- Cell Culture: Human cancer cell lines (e.g., from different tissue origins) and a noncancerous control cell line are cultured in appropriate media and conditions.
- Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: **Ustusol C** is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to a range of final concentrations. The cells are treated with these concentrations for a specified period (e.g., 24, 48, 72 hours).
- MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
- Formazan Solubilization: After a further incubation period, the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO or a specialized solubilization



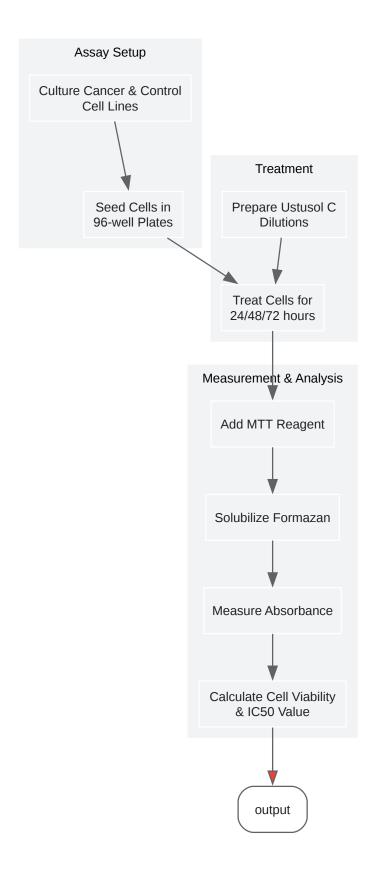




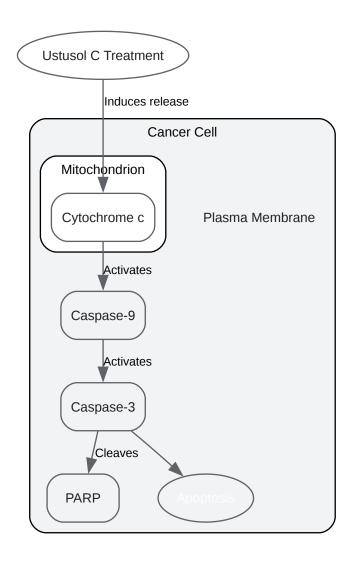
buffer).

- Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) value is determined from the doseresponse curve.









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